molecular formula C12H12N2 B11908712 (2-Phenylpyridin-3-yl)methanamine

(2-Phenylpyridin-3-yl)methanamine

Cat. No.: B11908712
M. Wt: 184.24 g/mol
InChI Key: NNJGJDHZJMTFIV-UHFFFAOYSA-N
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Description

(2-Phenylpyridin-3-yl)methanamine is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a phenyl group attached to the second position of the pyridine ring and a methanamine group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Phenylpyridin-3-yl)methanamine typically involves the reaction of 2-phenylpyridine with formaldehyde and ammonia or an amine source. The reaction conditions often require a catalyst and are carried out under controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: (2-Phenylpyridin-3-yl)methanamine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2-Phenylpyridin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2-Phenylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

  • (2-Phenylpyridin-4-yl)methanamine
  • (3-Phenylpyridin-2-yl)methanamine
  • (4-Phenylpyridin-2-yl)methanamine

Comparison: Compared to its analogs, (2-Phenylpyridin-3-yl)methanamine exhibits unique properties due to the specific positioning of the phenyl and methanamine groups. This positioning influences its reactivity, biological activity, and potential applications. For example, the compound’s ability to undergo specific substitution reactions may differ from its analogs, making it more suitable for certain synthetic pathways or biological studies.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

(2-phenylpyridin-3-yl)methanamine

InChI

InChI=1S/C12H12N2/c13-9-11-7-4-8-14-12(11)10-5-2-1-3-6-10/h1-8H,9,13H2

InChI Key

NNJGJDHZJMTFIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC=N2)CN

Origin of Product

United States

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